

InChIKey for 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine

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Compound of Interest

Compound Name: 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B2592906

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An In-Depth Technical Guide to 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine

This guide provides a comprehensive technical overview of **2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical identity, a robust synthetic pathway, and its potential therapeutic applications, grounded in the established pharmacological importance of the pyrimidine-piperazine scaffold.

Core Identity and Physicochemical Properties

2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine belongs to a class of compounds recognized for their versatile biological activities.^{[1][2][3][4]} The core structure features a pyrimidine ring, a foundational element in nucleic acids, fused to a piperazine moiety, a common pharmacophore in many approved drugs.^{[1][2][3][4]} This hybrid architecture provides a unique three-dimensional conformation and a rich potential for hydrogen bonding, making it an attractive scaffold for targeting a variety of biological receptors and enzymes.^{[4][5]}

The definitive identifier for this molecule is its International Chemical Identifier Key (InChIKey), which provides a unique, non-proprietary digital signature based on its structure.

InChIKey: NARMKNJWXHFJFF-UHFFFAOYSA-N^{[6][7]}

Below is the 2D chemical structure of the molecule.

Caption: 2D Structure of **2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine**

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties for the compound, essential for planning experimental work, including solubility tests and formulation development.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ N ₄	PubChem[6]
Molecular Weight	192.26 g/mol	PubChem[6]
Monoisotopic Mass	192.13750 u	PubChem[6][7]
CAS Number	887686-65-9	PubChem[6]
Topological Polar Surface Area	41.1 Å ²	PubChem[6]
XLogP3	0.8	PubChem[6]
Hydrogen Bond Donor Count	1	PubChem[6]
Hydrogen Bond Acceptor Count	4	PubChem[6]

Synthesis and Characterization

The synthesis of **2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine** is typically achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This well-established method involves the displacement of a suitable leaving group, such as a halide, from the pyrimidine ring by the secondary amine of the piperazine nucleophile. The electron-deficient nature of the pyrimidine ring facilitates this reaction.[4]

Experimental Protocol: Synthesis

This protocol describes a robust method for synthesizing the title compound, adapted from established procedures for analogous pyrimidine-piperazine hybrids.[8][9][10]

Step 1: Reaction Setup

- To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5.0 g, 58 mmol, 5 equivalents).
- Add potassium carbonate (K_2CO_3) (8.0 g, 58 mmol, 5 equivalents) and deionized water (25 mL).
- Stir the mixture at room temperature until the solids are largely dissolved.
- In a separate beaker, dissolve 6-chloro-2,4-dimethylpyrimidine (2.0 g, 11.6 mmol, 1 equivalent) in 10 mL of tetrahydrofuran (THF).

Step 2: Nucleophilic Aromatic Substitution

- Add the 6-chloro-2,4-dimethylpyrimidine solution dropwise to the stirring aqueous piperazine mixture over 15 minutes.
- Heat the reaction mixture to 60-65°C and maintain for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Dichloromethane:Methanol solvent system until the starting chloro-pyrimidine spot is consumed.

Step 3: Work-up and Extraction

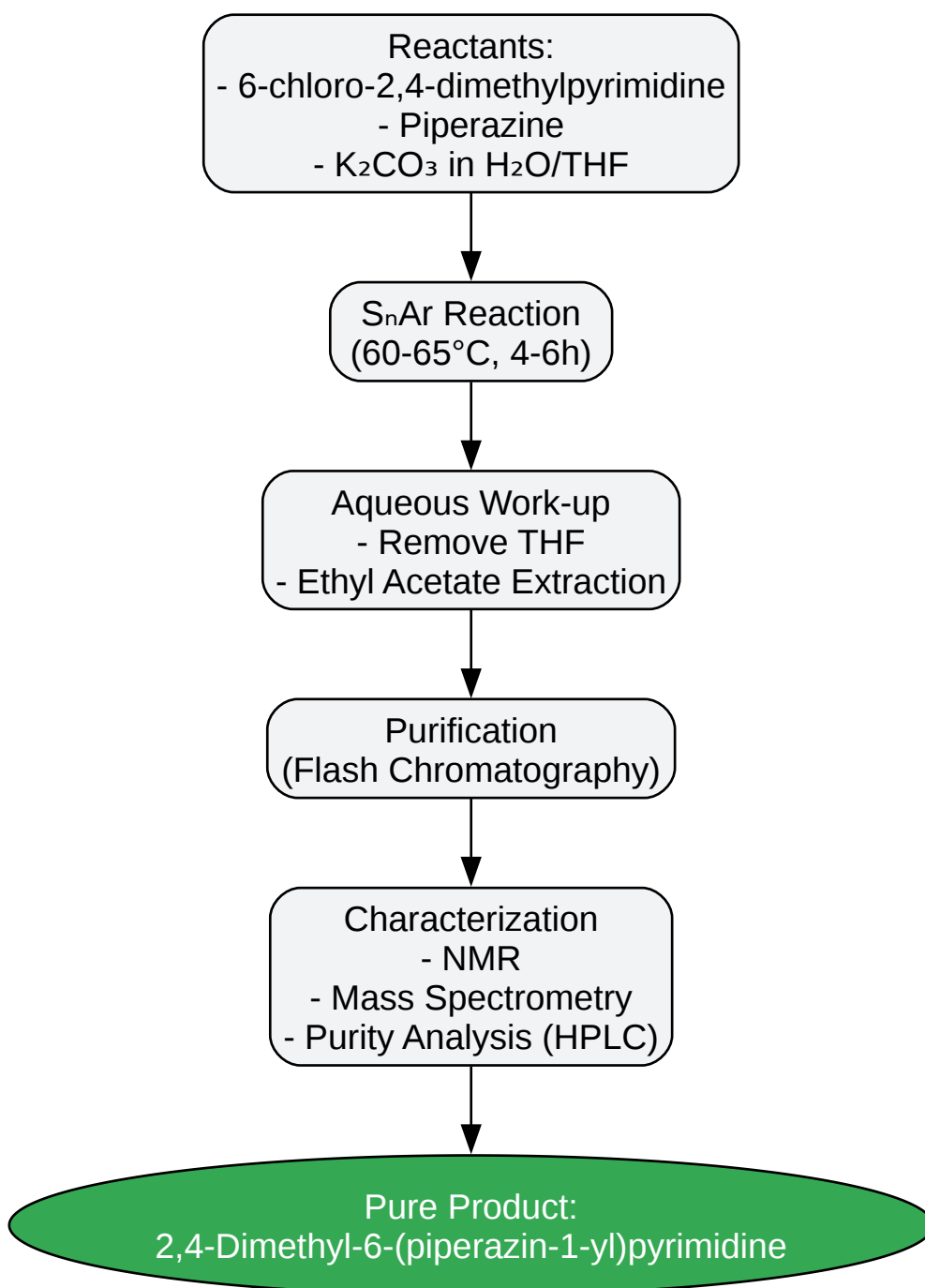
- Cool the reaction mixture to room temperature.
- Evaporate the THF under reduced pressure using a rotary evaporator.
- Extract the remaining aqueous layer three times with 30 mL of ethyl acetate.
- Combine the organic layers and wash with 20 mL of brine.
- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.

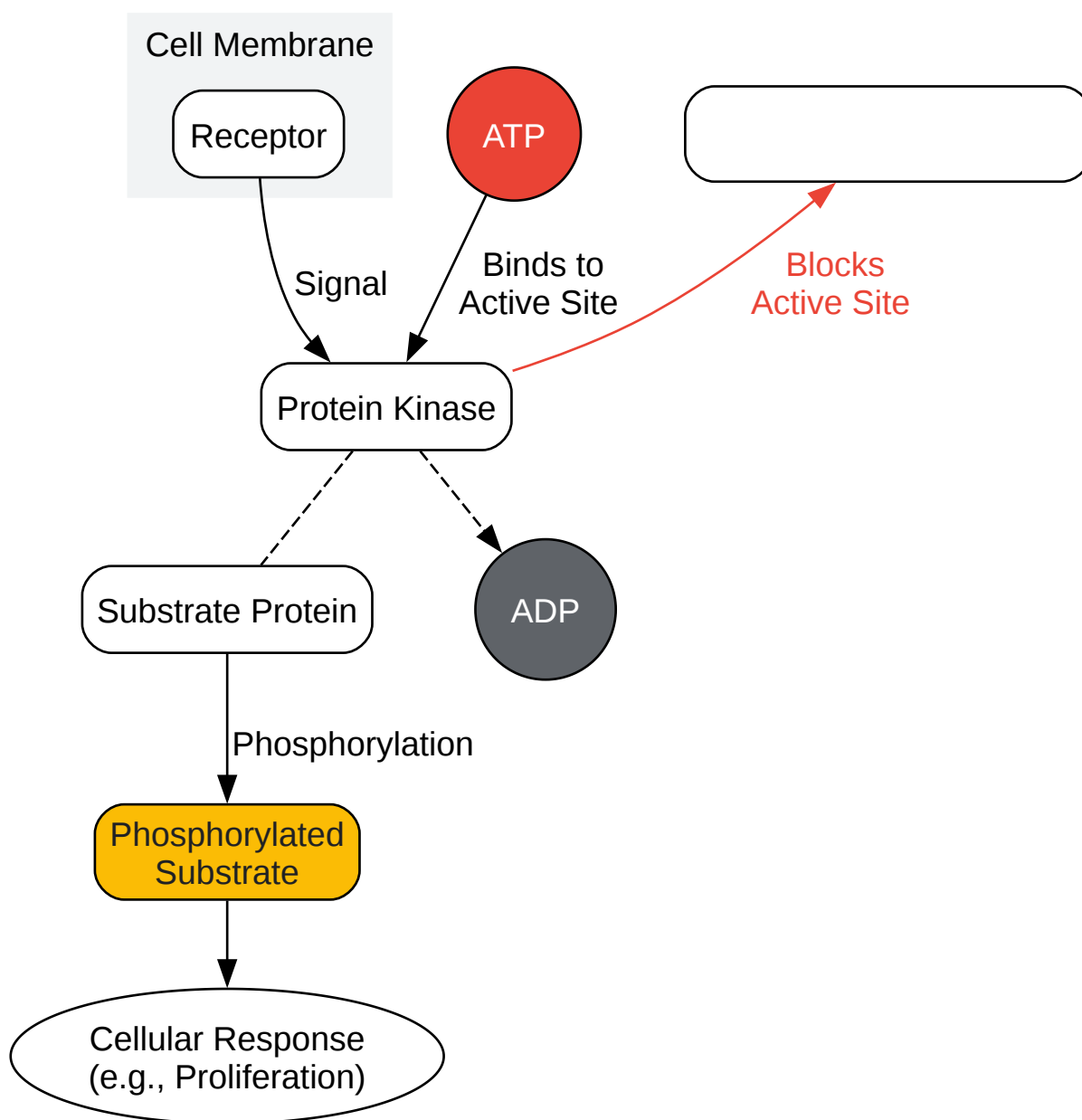
Step 4: Purification

- Purify the crude residue by flash column chromatography on silica gel.

- Elute with a gradient of 100% ethyl acetate to 95:5 ethyl acetate:methanol to isolate the pure product.
- Combine the pure fractions and evaporate the solvent to yield **2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine** as a white to off-white solid.

Workflow for Synthesis and Purification





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